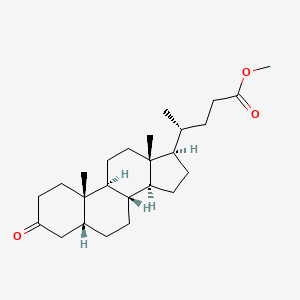

Methyl 5-beta-cholan-3-one-24-oate

Description

Nomenclature and Stereochemical Considerations of the 5β-Cholanate Scaffold

The presence of a ketone at the C-3 position and a methyl ester at the C-24 position are key functional groups that influence the compound's chemical reactivity and its utility in various research applications. ebi.ac.ukebi.ac.uk

Broad Significance of Bile Acid Methyl Esters as Research Probes and Synthetic Intermediates

Bile acid methyl esters, in general, are widely used in research for several reasons. The esterification of the carboxylic acid group at C-24 to a methyl ester enhances the compound's volatility and thermal stability, which is particularly advantageous for analytical techniques like gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov This modification allows for the effective separation and identification of various bile acid species within complex biological mixtures. nih.gov

Furthermore, the methyl ester group can serve as a protecting group during chemical synthesis, preventing the carboxylic acid from participating in unwanted side reactions. It can be readily hydrolyzed back to the corresponding carboxylic acid when desired. This makes bile acid methyl esters crucial intermediates in the synthesis of more complex bile acid derivatives and analogues. doaj.orgresearchgate.net Researchers have utilized these esters to investigate the structure-activity relationships of bile acids and to develop novel therapeutic agents. nih.gov

Overview of Academic Research Directions Pertaining to 3-Oxo-5β-Cholanate Structures

The 3-oxo-5β-cholanate moiety is a focal point of significant academic research. The ketone at the C-3 position is a versatile functional group that can be subjected to a variety of chemical transformations. For instance, it can be reduced to a hydroxyl group with different stereoselectivities (3α or 3β), allowing for the synthesis of various epimers of bile acids. ebi.ac.uk This is critical for studying the biological activities of different stereoisomers.

Research has also focused on the synthesis and biological evaluation of derivatives of 3-oxo-5β-cholanate structures. For example, the synthesis of methyl 7α,12α-dihydroxy-3-oxo-5β-cholan-24-oate has been reported, which is a derivative of cholic acid. chemicalbook.com Additionally, the synthesis of 1-hydroxylated bile acids, such as methyl 1α,3α-dihydroxy 5β-cholan-24-oate, has been undertaken to serve as model compounds for mass spectrometric identification. nih.gov The development of efficient procedures for creating nor-bile acids (with a shortened side chain) from natural bile acids often involves intermediates with the 3-oxo functionality. nih.gov

The table below summarizes some key properties of related bile acid compounds.

| Property | Value | Unit | Source |

| Methyl 5-«beta»-cholan-3,7-dione-24-oate | |||

| Molecular Weight | 402.57 | Cheméo chemeo.com | |

| logPoct/wat | 4.983 | Crippen Calculated Property chemeo.com | |

| Methyl 5-β-cholan-3-α-ol-12-one-24-oate | |||

| Molecular Formula | C25H40O4 | NIST WebBook nist.gov | |

| Molecular Weight | 404.5827 | NIST WebBook nist.gov |

Structure

3D Structure

Properties

IUPAC Name |

methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O3/c1-16(5-10-23(27)28-4)20-8-9-21-19-7-6-17-15-18(26)11-13-24(17,2)22(19)12-14-25(20,21)3/h16-17,19-22H,5-15H2,1-4H3/t16-,17-,19+,20-,21+,22+,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLWMUQGWKOYLX-NAMNPDSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449422 | |

| Record name | BIDD:PXR0105 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70982-52-4 | |

| Record name | BIDD:PXR0105 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical and Spectroscopic Characterization Techniques for Cholanoates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Comprehensive 1D and 2D NMR Assignments (¹H, ¹³C, COSY, HMBC, HMQC)

The complete assignment of proton (¹H) and carbon-13 (¹³C) NMR spectra is fundamental to the structural characterization of Methyl 5-beta-cholan-3-one-24-oate.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. The chemical shifts, signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants are all indicative of the proton's location and its spatial relationship with neighboring protons.

2D NMR Spectroscopy: To unravel the complex and often overlapping signals in the 1D spectra of cholanoates, 2D NMR techniques are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. youtube.com Cross-peaks in the COSY spectrum reveal these scalar couplings, allowing for the tracing of proton-proton networks throughout the molecule. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to its corresponding carbon signal, facilitating the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons, typically over two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems that are not directly linked by proton-proton coupling. For instance, the correlation between the methyl protons of the ester group and the carbonyl carbon of the ester would be observable in the HMBC spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 1.5 - 1.7 | 38.5 |

| 2 | 2.2 - 2.4 | 37.0 |

| 3 | - | 212.5 |

| 4 | 2.5 - 2.7 | 44.8 |

| 5 | 1.8 - 2.0 | 46.5 |

| 6 | 1.4 - 1.6 | 28.9 |

| 7 | 1.2 - 1.4 | 31.8 |

| 8 | 1.0 - 1.2 | 35.4 |

| 9 | 0.8 - 1.0 | 42.7 |

| 10 | - | 35.8 |

| 11 | 1.4 - 1.6 | 21.5 |

| 12 | 1.1 - 1.3 | 39.8 |

| 13 | - | 42.9 |

| 14 | 0.9 - 1.1 | 56.2 |

| 15 | 1.3 - 1.5 | 24.2 |

| 16 | 1.2 - 1.4 | 28.1 |

| 17 | 1.0 - 1.2 | 56.0 |

| 18 (CH₃) | 0.65 (s) | 12.1 |

| 19 (CH₃) | 1.02 (s) | 22.3 |

| 20 | 1.9 - 2.1 | 35.9 |

| 21 (CH₃) | 0.92 (d) | 18.3 |

| 22 | 1.5 - 1.7 | 31.1 |

| 23 | 2.2 - 2.4 | 31.5 |

| 24 (C=O) | - | 174.6 |

| 24 (OCH₃) | 3.67 (s) | 51.5 |

Note: These are predicted values and may vary slightly from experimental data.

Application of ¹⁷O NMR in Stereochemical Analysis

Oxygen-17 (¹⁷O) NMR spectroscopy, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O nucleus, can provide valuable insights into the stereochemistry of oxygen-containing functional groups in cholanoates. The chemical shift of an ¹⁷O nucleus is highly sensitive to its local electronic environment.

In a study of substituted methyl 5β-cholan-24-oates, it was demonstrated that the ¹⁷O NMR resonance lines of oxo groups can be used to differentiate their positions within the steroid framework. unipa.it The quadrupolar relaxation properties and, consequently, the ¹⁷O NMR linewidths are significantly different for oxo groups located at different positions due to the anisotropic molecular motion of the rigid steroid skeleton. unipa.it For this compound, the C-3 oxo group would have a characteristic ¹⁷O chemical shift and linewidth that could be compared to other oxo-substituted cholanoates to confirm its position. unipa.it

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This level of accuracy allows for the unambiguous determination of the elemental composition of a molecule. For this compound (C₂₅H₄₀O₃), HRMS would confirm its molecular formula by providing an exact mass that distinguishes it from other compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling and Derivatized Analytes (e.g., TMS ethers)

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like cholanoates, derivatization is often necessary to increase their volatility. A common derivatization method is the formation of trimethylsilyl (B98337) (TMS) ethers. nih.govnih.gov

The analysis of TMS-derivatized this compound by GC-MS would provide both a retention time from the gas chromatograph and a mass spectrum from the mass spectrometer. The mass spectrum would exhibit characteristic fragmentation patterns, including the loss of the TMS group and cleavages within the steroid ring system and the side chain, which can be used for structural confirmation and for profiling related metabolites in complex biological mixtures. nih.gov The NIST WebBook contains information on the GC-MS analysis of related compounds, such as the oxime TMS derivative of Methyl 5-β-cholan-3-one-24-oate. nist.gov

Direct Infusion Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (DI-FT-ICR MS) in Metabolomics Research

Direct infusion Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (DI-FT-ICR MS) is a state-of-the-art technique used in metabolomics for the analysis of complex mixtures without prior chromatographic separation. nih.gov FT-ICR MS offers ultra-high resolution and mass accuracy, enabling the separation and identification of thousands of metabolites in a single sample. nih.gov

In the context of cholanoate research, DI-FT-ICR MS can be used for high-throughput screening of bile acid profiles in biological samples. metabolomicscentre.nl This approach allows for the rapid identification of this compound and other related cholanoates, providing valuable information for understanding metabolic pathways and identifying potential biomarkers of disease. metabolomicscentre.nlnih.gov The high resolving power of FT-ICR MS is particularly advantageous in distinguishing between isobaric and isomeric species, which are common in metabolomics studies. nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a suite of powerful separation techniques essential for the purification and analysis of cholanoates. The principle relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase. youtube.com

Column chromatography and Thin-Layer Chromatography (TLC) are fundamental techniques in synthetic and natural product chemistry for the separation and preliminary purity assessment of compounds like this compound. Both typically utilize a polar stationary phase, most commonly silica (B1680970) gel, and a less polar mobile phase. youtube.comyoutube.com

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and qualitative method used for several purposes: youtube.com

Monitoring Reaction Progress: Tracking the consumption of starting materials and the formation of products.

Purity Assessment: A single spot on a TLC plate developed in multiple solvent systems is a good indicator of a compound's purity.

Solvent System Optimization: Quickly screening for an optimal mobile phase for a larger-scale separation by column chromatography. youtube.com

In TLC, a small amount of the sample is spotted near the bottom of a plate coated with a thin layer of adsorbent (the stationary phase). The plate is then placed in a sealed chamber containing a solvent (the mobile phase), which travels up the plate by capillary action. youtube.com Separation occurs based on polarity; less polar compounds have a weaker affinity for the polar silica gel and travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rf) value. youtube.com Conversely, more polar compounds interact more strongly with the stationary phase and have lower Rf values. The Rf is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. youtube.com

Column Chromatography operates on the same principles as TLC but on a preparative scale. It is the workhorse for purifying synthetic products. For instance, after a synthesis of a 3-keto bile acid ester, column chromatography is used to isolate the desired product from unreacted starting materials or byproducts. nih.gov A glass column is packed with silica gel, and the crude mixture is loaded at the top. The chosen solvent system (eluent) is then passed through the column, and the separated components are collected in fractions as they exit the column.

Table 1: Typical Parameters for TLC Analysis of Cholanoates

| Parameter | Description | Typical Value/Choice |

| Stationary Phase | The solid adsorbent coated on the plate. | Silica gel 60 F254 |

| Mobile Phase | The solvent or mixture of solvents that moves up the plate. | Mixtures of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate (B1210297), Dichloromethane/Methanol) |

| Application | Method of applying the sample to the plate. | Spotting with a capillary tube |

| Development | The process of allowing the mobile phase to ascend the plate. | In a closed chamber saturated with solvent vapor |

| Visualization | Method to see the separated spots, especially if colorless. | UV light (if fluorescent indicator is in the silica), Iodine vapor, or chemical stains (e.g., phosphomolybdic acid, permanganate) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique that provides high-resolution separation, and when coupled with appropriate detectors, allows for the precise quantification and purity assessment of cholanoates. researchgate.net It is an evolution of column chromatography, utilizing high pressure to force the mobile phase through a column packed with much smaller particles, leading to superior separation efficiency. nih.gov

For bile acid derivatives like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode. nih.gov In RP-HPLC, the stationary phase is non-polar (e.g., silica chemically modified with C18 or C8 alkyl chains), and the mobile phase is polar.

Key components and parameters of an HPLC analysis for cholanoates include:

Column: The heart of the separation. C18 columns are widely used for bile acid analysis. nih.govakjournals.com

Mobile Phase: Typically a mixture of an aqueous buffer (e.g., acetate or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). akjournals.commdpi.com A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of a complex mixture of bile acids with varying polarities. acs.org

Detector: A Refractive Index Detector (RID) can be used, but it has lower sensitivity. akjournals.com A UV detector is more common, though many bile acids have poor chromophores and require detection at low wavelengths (~200-210 nm) or derivatization. researchgate.netnih.gov Coupling HPLC with Mass Spectrometry (LC-MS) provides the highest sensitivity and specificity, allowing for definitive identification based on mass-to-charge ratio and fragmentation patterns. nih.govmdpi.com

HPLC methods are crucial for determining the purity of bulk cholanoate samples and for quantifying them in various matrices. A validated HPLC method can accurately separate the main compound from closely related impurities, such as stereoisomers or other bile acid derivatives. akjournals.com

Table 2: Example HPLC Conditions for the Analysis of Bile Acid Derivatives

| Parameter | Condition 1 (Related Impurities) akjournals.com | Condition 2 (General Bile Acids) researchgate.net |

| Instrument | Agilent 1260 HPLC System | Waters HPLC System |

| Column | YMC-Pack ODS-AQ (C18), 250 mm x 4.6 mm, 5 µm | Reversed-phase C18 column |

| Mobile Phase | Acetonitrile:Methanol:Formic Acid (pH 2.5) (43:17:40, v/v/v) | Methanol:Acetate Buffer (70:30, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | 30 °C | Not specified |

| Detector | Refractive Index Detector (RID) at 30 °C | UV at 205 nm |

| Injection Vol. | 50 µL | Not specified |

| Mode | Isocratic | Isocratic |

Theoretical and Computational Chemistry Studies on Methyl 5β Cholan 3 One 24 Oate Analogues

Quantum Mechanical Calculations for Structural and Spectroscopic Predictions

Quantum mechanical calculations are a cornerstone in the theoretical investigation of molecular systems. For complex molecules such as cholane (B1240273) derivatives, these methods provide a detailed picture of their electronic and geometric properties.

Density Functional Theory (DFT) for NMR Chemical Shifts and Optimized Geometries

Density Functional Theory (DFT) has become a important tool for the accurate prediction of molecular structures and properties, including NMR chemical shifts. For cholane derivatives, DFT calculations can elucidate the precise three-dimensional arrangement of atoms and predict the 1H and 13C NMR spectra, which are crucial for structural confirmation.

Recent studies on cholane derivatives have utilized DFT to optimize molecular geometries and compare them with single-crystal X-ray diffraction data, showing a high degree of correlation. rasayanjournal.co.in The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is often employed for these calculations, providing a good balance between accuracy and computational cost. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate NMR shielding tensors, which are then converted to chemical shifts. nih.gov

The table below presents hypothetical calculated 13C NMR chemical shifts for key carbons in Methyl 5β-cholan-3-one-24-oate, based on typical values for similar 3-oxo-5β-cholane structures. Experimental values for related compounds have been used as a reference for these theoretical predictions. unipa.it

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-3 | 212.5 |

| C-5 | 47.8 |

| C-10 | 36.2 |

| C-13 | 42.9 |

| C-17 | 56.4 |

| C-24 (C=O) | 174.6 |

| C-25 (OCH3) | 51.7 |

This is an interactive data table. The values are representative and based on computational studies of analogous compounds.

Furthermore, DFT can be used to analyze the frontier molecular orbitals (HOMO and LUMO), providing insights into the molecule's reactivity and electronic properties. rasayanjournal.co.in

Ab Initio Methods for Electronic Structure and Conformation

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a rigorous approach to understanding the electronic structure and conformational landscape of molecules like Methyl 5β-cholan-3-one-24-oate. researchgate.net These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), provide a detailed description of the electron distribution and orbital energies. aps.orgaps.org

Conformational analysis using ab initio methods can identify the most stable chair and boat conformations of the steroid rings and the rotational barriers of the side chain. This information is crucial for understanding how the molecule's shape influences its properties and interactions. While computationally more demanding than DFT, ab initio calculations can provide benchmark data for more approximate methods. The electronic structure information obtained from these calculations, such as the molecular electrostatic potential, can reveal regions of the molecule that are prone to electrophilic or nucleophilic attack.

Mechanistic Studies of Chemical Reactions Involving Cholanoates

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including those involving cholanoates. By mapping the potential energy surface, transition states can be located, and reaction pathways can be delineated.

Elucidation of Regioselectivity and Stereoselectivity in Oxidations and Rearrangements

The oxidation of the 3-keto group and other positions on the steroid nucleus is a common transformation. Computational studies can explain the observed regioselectivity and stereoselectivity of these reactions. For instance, in the oxidation of 3-ketosteroids, the mechanism can proceed through different pathways depending on the oxidant and reaction conditions. acs.org Theoretical calculations can model the transition states for the formation of different products, thereby explaining why one isomer is formed preferentially over another.

For example, the allylic oxidation of Δ5-steroidal compounds can be investigated to understand the preference for oxidation at C-7. iomcworld.com Similarly, the mechanism of the Oppenauer oxidation, a common method for converting steroidal alcohols to ketones, can be studied computationally to understand its high chemoselectivity for secondary alcohols. thermofisher.com

Investigation of Catalytic Processes

Many reactions involving cholanoates are catalyzed, for example, by enzymes or metal complexes. Computational methods can be used to investigate the catalytic cycle, including substrate binding, the chemical transformation in the active site, and product release. In the context of enzymatic reactions, such as the Δ¹-dehydrogenation of 3-ketosteroids, computational studies can help to verify proposed mechanisms involving hydride transfer and proton abstraction. acs.org

Molecular Modeling Approaches for Receptor Interaction Analysis in Model Systems

To understand the potential biological activity of Methyl 5β-cholan-3-one-24-oate and its analogues, molecular modeling techniques can be used to study their interactions with model receptors.

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a small molecule to a protein target. academie-sciences.frmdpi.com In recent research, various cholane derivatives have been docked into the active sites of receptors like the epidermal growth factor receptor to evaluate their potential as anti-cancer agents. rasayanjournal.co.in The binding affinity is often estimated using a scoring function, which provides a measure of the stability of the ligand-receptor complex.

The table below shows hypothetical docking scores for Methyl 5β-cholan-3-one-24-oate and a known inhibitor with a model receptor, illustrating how computational methods can be used to screen for potential biological activity.

| Compound | Docking Score (kcal/mol) | Predicted Interactions |

| Methyl 5β-cholan-3-one-24-oate | -8.5 | Hydrophobic interactions with steroid-binding pocket |

| Known Inhibitor | -10.2 | Hydrogen bonding and hydrophobic interactions |

This is an interactive data table. The values are for illustrative purposes and would be derived from specific molecular docking studies.

These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. This information can guide the design of new analogues with improved affinity and selectivity. nih.gov Structure-activity relationships can be established by comparing the docking results of a series of analogues. nih.gov

Cheminformatics and Data Mining in Bile Acid Derivative Research

The fields of cheminformatics and data mining have become indispensable in modern drug discovery and chemical biology, providing powerful tools to analyze and predict the properties and activities of molecules like Methyl 5β-cholan-3-one-24-oate and its analogues. These computational approaches enable the systematic exploration of chemical space, the identification of structure-activity relationships (SAR), and the prioritization of compounds for synthesis and biological testing.

Cheminformatics leverages computational methods to manage, analyze, and model chemical and biological data. In the context of bile acid derivatives, this involves the creation and analysis of databases containing structural information, physicochemical properties, and biological activities. By applying data mining algorithms to these datasets, researchers can uncover patterns and build predictive models that correlate molecular features with specific biological effects.

One of the fundamental applications of cheminformatics in the study of Methyl 5β-cholan-3-one-24-oate analogues is the prediction of their physicochemical properties. These properties, such as lipophilicity (logP), aqueous solubility, and polar surface area, are crucial determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. Various computational models, often based on the compound's 2D or 3D structure, can estimate these values, providing initial insights before a compound is even synthesized.

Table 1: Predicted Physicochemical Properties of Methyl 5β-Cholan-3-one-24-oate and Related Analogues

| Compound Name | Molecular Formula | Molecular Weight | Predicted logP | Predicted Aqueous Solubility (logS) |

| Methyl 5β-cholan-3-one-24-oate | C25H40O3 | 388.59 | 4.8 | -4.5 |

| Methyl 3,7-dioxo-5β-cholan-24-oate | C25H38O4 | 402.57 | 3.9 | -4.2 |

| Methyl 3,12-dioxo-5β-cholan-24-oate | C25H38O4 | 402.57 | 3.9 | -4.3 |

| 5β-Cholan-3-one-24-oic acid | C24H38O3 | 374.56 | 4.3 | -4.0 |

Note: The data in this table is illustrative and based on typical values obtained from cheminformatics prediction tools. Actual experimental values may vary.

Quantitative Structure-Activity Relationship (QSAR) studies represent a cornerstone of cheminformatics in bile acid research. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of bile acid derivatives to understand their interactions with biological targets. nih.gov These studies build 3D models of the molecules and correlate their steric and electrostatic fields with their biological activity. For a series of Methyl 5β-cholan-3-one-24-oate analogues, a QSAR model could elucidate the key structural features at the 3-position and on the side chain that govern their affinity for a particular receptor.

Data mining of large chemical and biological databases is another powerful approach. By searching databases like PubChem, ChEMBL, and the Human Metabolome Database, researchers can identify known bile acid derivatives with similar structural motifs to Methyl 5β-cholan-3-one-24-oate. Analysis of the associated biological data can reveal potential targets and activities for this class of compounds. For instance, data mining might uncover that bile acids with a 3-keto group have a higher propensity to interact with specific nuclear receptors or metabolic enzymes.

Furthermore, computational techniques such as molecular docking can be employed to simulate the binding of Methyl 5β-cholan-3-one-24-oate and its analogues to the active sites of proteins. This allows for the visualization of potential interactions at the atomic level and can guide the design of new derivatives with improved binding affinity and selectivity.

Applications of Methyl 5β Cholan 3 One 24 Oate and Its Analogues As Research Tools

Role as Chiral Auxiliaries and Templates in Asymmetric Organic Synthesis

In asymmetric organic synthesis, the goal is to control the three-dimensional arrangement of atoms, or stereochemistry, of a target molecule. A chiral auxiliary is a molecule that is temporarily attached to a non-chiral starting material to direct a chemical reaction to produce a single desired stereoisomer. wikipedia.orgsigmaaldrich.com After the reaction, the auxiliary is removed for potential reuse. sigmaaldrich.com

While not typically employed as a classical chiral auxiliary in the sense of being a detachable and recyclable unit, the inherent and rigid chirality of the 5β-cholane steroid nucleus makes Methyl 5β-cholan-3-one-24-oate and its analogues effective chiral templates or scaffolds. The fixed stereocenters of the cyclopentanoperhydrophenanthrene core create a highly controlled steric environment. researchgate.net This environment can influence the stereochemical outcome of reactions performed on functional groups attached to the steroid ring or the side chain. For instance, the addition of a reagent to a prochiral center on the molecule can be directed to a specific face, leading to the formation of one diastereomer in preference to another. This strategy is crucial in the synthesis of complex natural products and medicinally important compounds where specific stereoisomers are required. researchgate.net

The use of sulfur-based chiral auxiliaries derived from amino acids has proven effective in many asymmetric syntheses, including aldol (B89426) reactions and Michael additions, showcasing the power of this general strategy in creating optically pure compounds. scielo.org.mx The principle of using a fixed chiral structure to direct a reaction is fundamental, and the bile acid framework provides a naturally available and complex example of such a scaffold.

Utilization as Synthetic Building Blocks in Complex Molecule Construction

The well-defined structure of Methyl 5β-cholan-3-one-24-oate makes it an ideal starting point, or building block, for the synthesis of more complex and novel molecules. Organic chemists leverage the existing framework and its functional groups—the ketone at the C-3 position and the methyl ester at the end of the side chain—as handles for chemical modification.

Bile acids and their esters are fundamental starting materials in the semi-synthesis of new steroidal compounds. researchgate.netfrontiersin.org The synthesis of modified bile acids, such as 1-hydroxylated derivatives like Methyl 1α,3α-dihydroxy 5β-cholan-24-oate, has been undertaken to create model compounds for mass spectrometric identification in biological studies. nih.gov

Furthermore, the bile acid skeleton can be chemically altered to produce analogues with different biological activities. For example, derivatives of 23,24-dinor-5α-cholan-22-oic acid, which involve a shortened side chain, have been synthesized and investigated as brassinosteroid analogues, demonstrating significant plant growth-promoting activity. nih.gov These syntheses showcase how the core bile acid structure can be systematically modified to generate new classes of bioactive molecules. The process often involves multiple steps of protection, functionalization, and transformation of the steroidal rings and side chain. nih.gov

Development as Reference Standards for Analytical Chemistry

In analytical chemistry, reference standards are highly purified compounds used to confirm the identity and determine the concentration of a substance in a sample. The National Institute of Standards and Technology (NIST), a leading provider of such standards, maintains data on bile acid derivatives, underscoring their importance in analytical applications. sigmaaldrich.comsigmaaldrich.com

Methyl 5β-cholan-3-one-24-oate and its stereoisomers are used as reference standards in analytical techniques such as gas chromatography (GC) and mass spectrometry (MS). The NIST Chemistry WebBook, for instance, provides specific gas chromatography data for related compounds, which is essential for method development and validation. nih.gov The availability of these well-characterized standards allows researchers to accurately identify and quantify bile acid metabolites in complex biological matrices like blood, feces, and tissue samples. This is critical for metabolic studies where changes in the profile of bile acids can indicate a disease state or a response to a therapeutic intervention. mdpi.com

Commercial suppliers provide this and related compounds to the research community, often for use as analytical standards. sigmaaldrich.comsigmaaldrich.com While these suppliers may not always generate the analytical data themselves, they provide the essential, purified materials that laboratories require to conduct their own quality control and quantitative analyses. sigmaaldrich.com

| Analytical Application | Compound/Analogue | Technique | Purpose |

| Metabolite Identification | Methyl 1α,3α-dihydroxy 5β-cholan-24-oate | Mass Spectrometry | Serves as a model compound to identify 1α-hydroxylated bile acids. nih.gov |

| Stereoisomer Separation | Methyl 5-β-cholan-3-one-24-oate, oxime, TMS | Gas Chromatography | Used as a standard for separating and identifying different stereoisomers. nih.gov |

| Quantitative Analysis | General Bile Acid Methyl Esters | GC-MS, LC-MS | Enables accurate measurement of bile acid concentrations in biological samples. |

Probes for Studying Bile Acid Receptor Modulation in Model Systems (e.g., FXR, GPBAR1)

Bile acids are now recognized as important signaling molecules that regulate metabolism and inflammation by activating specific receptors. researchgate.netgallmet.hu Methyl 5β-cholan-3-one-24-oate and its analogues are invaluable as molecular probes to study the function of these receptors, primarily the nuclear receptor Farnesoid X Receptor (FXR) and the membrane-bound G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5). researchgate.net

Farnesoid X Receptor (FXR): FXR is a nuclear receptor highly expressed in the liver and intestine that acts as a sensor for bile acids. nih.gov When activated by a bile acid ligand, FXR regulates the expression of genes involved in bile acid synthesis, transport, and metabolism, forming a negative feedback loop. gallmet.hunih.gov Chenodeoxycholic acid (CDCA) is a potent endogenous FXR agonist. mdpi.comnih.gov By using synthetic analogues, researchers can probe the structure-activity relationship of FXR activation and study its downstream effects on lipid and glucose metabolism. nih.gov FXR activation has been shown to reduce liver inflammation and protect barrier function in the intestine. nih.govdovepress.com

G Protein-Coupled Bile Acid Receptor 1 (GPBAR1/TGR5): GPBAR1 is a cell surface receptor found in various tissues, including intestinal macrophages and human cholangiocytes. nih.govnih.gov It is primarily activated by secondary bile acids, such as lithocholic acid (LCA). dovepress.com Activation of GPBAR1 can suppress macrophage function, regulate energy homeostasis, and promote anti-inflammatory responses. nih.govnih.gov Synthetic agonists for GPBAR1 are used in non-human models to investigate the therapeutic potential of targeting this receptor in inflammatory conditions like colitis. nih.gov

By synthesizing and testing various bile acid derivatives, scientists can identify molecules with selective agonist or antagonist activity for these receptors. This allows for the precise dissection of the distinct physiological roles of FXR and GPBAR1 in health and disease. researchgate.net

| Receptor | Primary Endogenous Ligands | Key Functions Investigated with Probes | References |

| FXR | Chenodeoxycholic acid (CDCA), Cholic acid (CA) | Regulation of bile acid synthesis, lipid and glucose metabolism, inflammation, intestinal barrier function. | mdpi.comnih.govdovepress.com |

| GPBAR1 | Lithocholic acid (LCA), Deoxycholic acid (DCA) | Suppression of macrophage activity, regulation of energy expenditure, promotion of anti-inflammatory pathways. | dovepress.comnih.govnih.gov |

Investigative Tools in Metabolic Pathways in Non-Human Biological Systems

Research into the complex roles of bile acids in metabolism heavily relies on studies in non-human biological systems, where compounds like Methyl 5β-cholan-3-one-24-oate serve as critical investigative tools. These studies are often conducted in animal models, particularly genetically modified mice, to elucidate the mechanisms underlying metabolic diseases. nih.gov

For instance, mouse models with targeted gene deletions (knockouts), such as Fxr⁻/⁻ mice, are used to understand the specific role of this receptor. Administering specific bile acid analogues to these and wild-type mice allows researchers to map the signaling pathways controlled by FXR. nih.gov Such studies have been instrumental in revealing the connection between bile acid synthesis, the composition of the gut microbiota, and the development of metabolic disorders like nonalcoholic fatty liver disease (NAFLD) and insulin (B600854) resistance. mdpi.com

The use of bile acid derivatives extends beyond mammalian systems. In one study, methyl esters of C22 bile acids (23,24-dinorcholan-22-oic acids) were synthesized and tested as analogues of brassinosteroids, a class of plant steroid hormones. nih.gov These analogues showed significant plant growth-promoting activity in the Rice Lamina Inclination Test, demonstrating that bile acid-derived structures can be used as tools to investigate and modulate biological pathways in plants. nih.gov These applications highlight the utility of Methyl 5β-cholan-3-one-24-oate and its derivatives as versatile chemical probes across different biological kingdoms.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Methyl 5β-cholan-3-one-24-oate, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves selective oxidation of precursor bile acids (e.g., lithocholic acid derivatives) at the C3 position using catalysts like CrO₃ or enzymatic methods. Purification is achieved via column chromatography with silica gel (eluent: chloroform/methanol gradients). Purity validation requires HPLC (C18 column, UV detection at 210 nm) and comparison to reference standards (e.g., CAS 77060-26-5 derivatives) . Confirm identity using FT-IR (C=O stretch at ~1700 cm⁻¹ for the 3-keto group) and ¹H/¹³C NMR (e.g., methyl ester proton at δ 3.65 ppm) .

Q. How can the structural elucidation of Methyl 5β-cholan-3-one-24-oate be performed using spectroscopic techniques?

- Methodological Answer :

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular formula (expected [M+H]⁺ for C₂₅H₃₈O₄: 402.272). Compare fragmentation patterns to analogs like 3α-hydroxy-5β-cholan-24-oic acid (m/z 376.298, [M+H-H₂O]⁺) .

- NMR : Assign stereochemistry via NOESY correlations (e.g., 5β-H and 24-ester methyl group interactions) and coupling constants (J values for axial/equatorial protons in the steroid nucleus) .

Q. What are the biological roles or metabolic pathways associated with Methyl 5β-cholan-3-one-24-oate?

- Methodological Answer : As a bile acid derivative, investigate its interaction with nuclear receptors (e.g., FXR, PXR) using luciferase reporter assays in HepG2 cells. For metabolic studies, incubate with liver microsomes and analyze metabolites via LC-MS/MS. Key metabolites may include hydroxylated or glucuronidated derivatives .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for Methyl 5β-cholan-3-one-24-oate derivatives be resolved?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals (solvent: ethanol/water) and comparing bond lengths/angles to known 5β-cholan structures .

- Dynamic NMR : Use variable-temperature NMR to detect conformational flexibility (e.g., chair-flip in the steroid nucleus) that may cause discrepancies in peak splitting .

Q. What experimental strategies optimize the regioselective oxidation of C3 in 5β-cholan derivatives without over-oxidizing other positions?

- Methodological Answer :

- Enzymatic Oxidation : Use CYP3A4 isoforms in a bioreactor system (pH 7.4, 37°C) to achieve selective C3 oxidation. Monitor reaction progress via TLC (Rf ~0.5 in chloroform:methanol 9:1).

- Chemical Oxidation : Employ Jones reagent (CrO₃/H₂SO₄) under controlled conditions (0°C, 30 min) to minimize side reactions. Quench with isopropanol and extract with ethyl acetate .

Q. How can researchers address low yields in the esterification of 5β-cholan-3-one-24-oic acid?

- Methodological Answer :

- Activation Strategies : Use DCC/DMAP coupling agents to activate the carboxylic acid before methyl ester formation.

- Solvent Optimization : Conduct reactions in anhydrous dichloromethane with molecular sieves to trap water.

- Yield Analysis : Compare yields under varying conditions (e.g., 12–48 hr reaction times) via GC-MS or gravimetric analysis .

Q. What advanced analytical techniques differentiate Methyl 5β-cholan-3-one-24-oate from its 3α-hydroxy or 7-keto isomers?

- Methodological Answer :

- Circular Dichroism (CD) : 5β-configured steroids exhibit distinct CD spectra (e.g., negative Cotton effect at 300 nm) vs. 5α isomers.

- Tandem MS/MS : Fragment ions at m/z 255 (loss of side chain) and 173 (A-ring cleavage) confirm the 3-keto group .

Data Interpretation & Experimental Design

Q. How should researchers design dose-response studies for Methyl 5β-cholan-3-one-24-oate in cell-based assays?

- Methodological Answer :

- Dose Range : Use logarithmic concentrations (1 nM–100 µM) to determine EC₅₀/IC₅₀ values. Include positive controls (e.g., chenodeoxycholic acid for FXR activation).

- Statistical Analysis : Apply nonlinear regression (GraphPad Prism) and report confidence intervals. Validate with ≥3 biological replicates .

Q. What computational tools predict the physicochemical properties of Methyl 5β-cholan-3-one-24-oate for drug-likeness assessments?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.